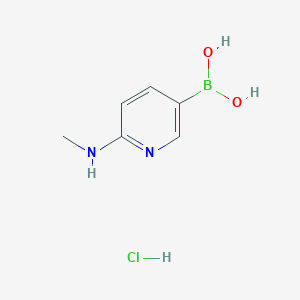

6-(Methylamino)pyridin-3-ylboronic acid hydrochloride

Description

6-(Methylamino)pyridin-3-ylboronic acid hydrochloride (CAS: 265664-53-7) is a pyridine-based boronic acid derivative with a methylamino substituent at the 6-position and a boronic acid group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₉BClN₂O₂, with a molecular weight of 188.42 g/mol . The compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical intermediates . Its hydrochloride form enhances stability and solubility, critical for handling in organic synthesis.

Properties

IUPAC Name |

[6-(methylamino)pyridin-3-yl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2.ClH/c1-8-6-3-2-5(4-9-6)7(10)11;/h2-4,10-11H,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUFSLATQZVWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741561 | |

| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265664-53-7 | |

| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(methylamino)pyridin-3-yl]boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride typically involves the reaction of 6-chloropyridin-3-ylboronic acid with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halides and nucleophiles are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and boronic ester compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Composition

- Molecular Formula : C₆H₉BN₂O₂·HCl

- Molecular Weight : Approximately 188.42 g/mol

- IUPAC Name : 6-(Methylamino)-3-pyridinylboronic acid hydrochloride

The compound features a pyridine ring substituted with a methylamino group and a boronic acid functional group. The boronic acid moiety is crucial for its reactivity in chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.

Organic Synthesis

6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is primarily employed as a building block in organic synthesis. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a boron reagent to couple aryl halides with various nucleophiles, enabling the formation of complex organic molecules .

Biochemical Probing

The compound is studied for its potential as a biochemical probe , especially in:

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in cancer progression by forming stable complexes with their active sites .

- Protein Interactions : It can be used to investigate protein interactions involving glycosylated proteins, enhancing binding affinity under physiological conditions .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications, particularly in:

- Cancer Treatment : Its ability to selectively inhibit serine proteases implicated in tumor growth has been documented. Preclinical studies have demonstrated reduced cell proliferation in cancer cell lines upon treatment with this compound .

- Antiviral Activity : There are indications that similar boronic acids may inhibit SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral drug development .

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibited serine proteases. Kinetic assays revealed a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as an anticancer agent .

Case Study 2: Biochemical Probing

In another investigation, this compound was utilized to study protein dynamics involving glycosylated proteins. The results indicated enhanced binding affinity and specificity, supporting its use as a tool for biomarker discovery .

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

(6-Methylpyridin-3-yl)boronic Acid Hydrochloride (CAS: 2096333-73-0)

- Structure: Methyl group at 6-position (vs. methylamino in the target compound).

- Molecular Formula: C₆H₉BClNO₂

- Molecular Weight : 173.41 g/mol .

- Lower molecular weight due to the absence of an additional nitrogen atom. Applications: Used in cross-coupling reactions where electronic modulation of the pyridine ring is less critical .

6-(Methylthio)pyridin-3-ylboronic Acid (CAS: 321438-86-2)

- Structure : Methylthio (-SMe) group at 6-position.

- Molecular Formula: C₆H₈BNO₂S

- Molecular Weight : 169.01 g/mol .

- Key Differences :

6-(BOC-Methylamino)pyridine-3-boronic Acid (CAS: 1218790-80-7)

- Structure: tert-Butoxycarbonyl (BOC)-protected methylamino group at 6-position.

- Molecular Formula : C₁₁H₁₉BN₂O₄ (free base).

- Key Differences: BOC protection reduces reactivity of the amino group, enabling selective deprotection in multi-step syntheses . Higher molecular weight (free base: ~254.11 g/mol) due to the BOC group. Applications: Intermediate in peptide coupling or where amine protection is required .

Physicochemical Properties

Key Research Findings

- Synthetic Utility: The hydrochloride form of 6-(methylamino)pyridin-3-ylboronic acid is preferred in aqueous-phase reactions due to improved solubility .

- Stability : Comparative studies suggest that the hydrochloride salt exhibits greater thermal stability than its free base counterpart, with a decomposition temperature >150°C .

- Biological Relevance : Derivatives of this compound are intermediates in the synthesis of FDA-approved drugs targeting tyrosine kinases .

Biological Activity

6-(Methylamino)pyridin-3-ylboronic acid hydrochloride (CAS No. 265664-53-7) is a boronic acid derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique substitution pattern, which enhances its reactivity and biological activity. The following sections detail its biological mechanisms, applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₆H₁₀BClN₂O₂

- Functional Groups: Boronic acid, amine

Mechanism of Action:

The primary mechanism of action for this compound involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is critical in organic synthesis, particularly for creating complex molecular structures relevant to drug development.

In biological contexts, boronic acids are known to interact with diols and amino acids, suggesting potential applications in enzyme inhibition and biochemical probing. The compound's ability to form reversible covalent bonds with specific biomolecules underlies its utility in targeting enzymes involved in disease processes, particularly in cancer therapy .

Enzyme Inhibition

Research indicates that compounds like this compound can inhibit proteases by forming stable complexes with their active sites. This property is particularly relevant for designing inhibitors against specific enzymes implicated in cancer progression .

Therapeutic Potential

Studies have explored the therapeutic potential of this compound as an anticancer agent. Its ability to selectively inhibit certain enzymes has been linked to reduced tumor growth in preclinical models. For instance, it has shown promise in targeting serine proteases that are overexpressed in various cancers.

Case Studies

-

Inhibition of Serine Proteases:

A study demonstrated that this compound effectively inhibited serine proteases, leading to decreased cell proliferation in cancer cell lines. The compound's binding affinity was characterized using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations. -

Biochemical Probing:

In another investigation, the compound was utilized as a biochemical probe to study the dynamics of protein interactions involving glycosylated proteins. The results showed enhanced binding affinity under physiological conditions, indicating its potential for use in biomarker discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride | Boronic acid derivative | Enzyme inhibition; lower binding pH |

| 6-(Dimethylamino)pyridin-3-ylboronic acid hydrochloride | Boronic acid derivative | Higher solubility; potential therapeutic uses |

| 6-(Ethylamino)pyridin-3-ylboronic acid hydrochloride | Boronic acid derivative | Moderate enzyme inhibition; varied reactivity |

The comparative analysis indicates that while all these compounds share a common boronic acid structure, their substitution patterns significantly influence their biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.